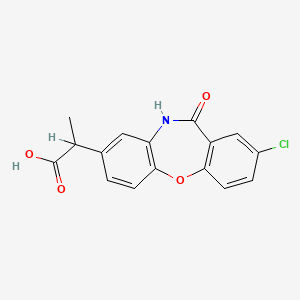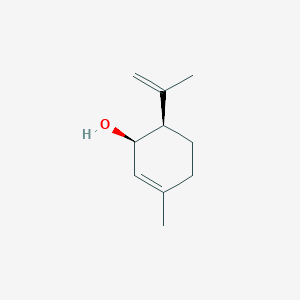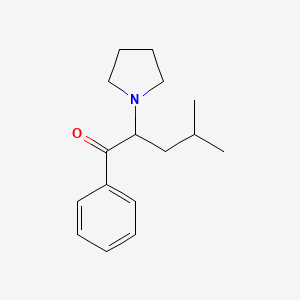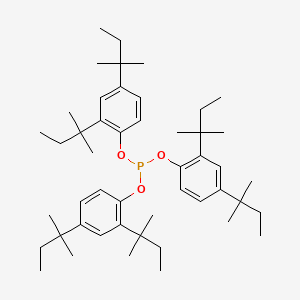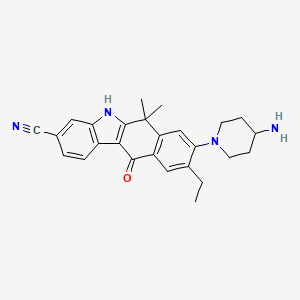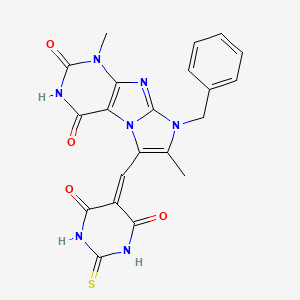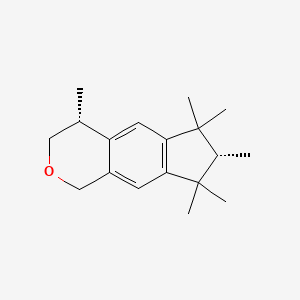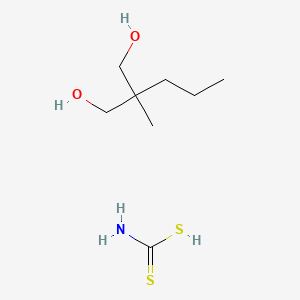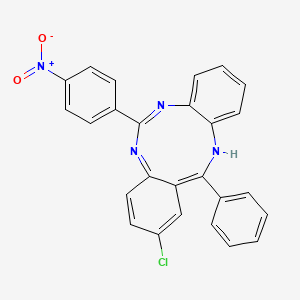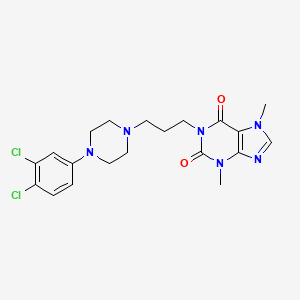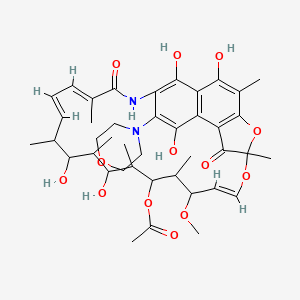
Hexamethylindanopyran, (4R,7S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Hexamethylindanopyran, (4R,7S)-, is synthesized through a series of chemical reactions involving cyclization and methylation. The process typically starts with the cyclization of a suitable precursor, followed by multiple methylation steps to achieve the desired hexamethyl substitution pattern .
Industrial Production Methods: Industrial production of Hexamethylindanopyran, (4R,7S)-, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the stereochemistry of the compound, which is crucial for its olfactory properties .
化学反応の分析
Types of Reactions: Hexamethylindanopyran, (4R,7S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Hexamethylindanopyran, (4R,7S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of fragrance chemistry and olfactory science.
Biology: Research on its biological effects and interactions with olfactory receptors is ongoing.
Medicine: Investigations into its potential therapeutic uses and safety profile are conducted.
Industry: Beyond fragrances, it is explored for use in household products, personal care items, and more.
作用機序
Hexamethylindanopyran, (4R,7S)-, can be compared with other similar compounds such as:
- Hexamethylindanopyran, (4R,7R)-
- Hexamethylindanopyran, (4S,7S)-
- Hexamethylindanopyran, (4S,7R)-
Uniqueness: The (4R,7S)- stereoisomer is unique due to its specific spatial arrangement, which significantly influences its olfactory properties. This stereochemistry is crucial for its distinctive scent profile, setting it apart from other isomers .
類似化合物との比較
- Hexamethylindanopyran, (4R,7R)-: Another stereoisomer with different olfactory characteristics.
- Hexamethylindanopyran, (4S,7S)-: Known for its strong scent, differing from the (4R,7S)- isomer.
- Hexamethylindanopyran, (4S,7R)-: Exhibits unique olfactory properties distinct from the (4R,7S)- isomer .
特性
CAS番号 |
252933-49-6 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |
InChIキー |
ONKNPOPIGWHAQC-NWDGAFQWSA-N |
異性体SMILES |
C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
正規SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


